N-(2,5-dimethylphenyl)thian-4-amine N-(2,5-dimethylphenyl)thian-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20402469
InChI: InChI=1S/C13H19NS/c1-10-3-4-11(2)13(9-10)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3
SMILES:
Molecular Formula: C13H19NS
Molecular Weight: 221.36 g/mol

N-(2,5-dimethylphenyl)thian-4-amine

CAS No.:

Cat. No.: VC20402469

Molecular Formula: C13H19NS

Molecular Weight: 221.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)thian-4-amine -

Specification

Molecular Formula C13H19NS
Molecular Weight 221.36 g/mol
IUPAC Name N-(2,5-dimethylphenyl)thian-4-amine
Standard InChI InChI=1S/C13H19NS/c1-10-3-4-11(2)13(9-10)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3
Standard InChI Key UPEQWOCUVQXSHY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC2CCSCC2

Introduction

Structural Characteristics and Molecular Identification

Core Molecular Architecture

The compound’s structure comprises two primary components:

  • A thiane ring (C₄H₈S), a saturated six-membered heterocycle with sulfur at the 1-position.

  • A 2,5-dimethylphenyl group (C₈H₉) attached to the thiane ring via an amine bridge at the 4-position .

The IUPAC name, N-(2,5-dimethylphenyl)thian-4-amine, reflects this connectivity. The methyl groups at the 2- and 5-positions of the phenyl ring introduce steric effects that influence molecular conformation and intermolecular interactions.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₁₉NS
Molecular Weight221.36 g/mol
CAS Registry Number1156600-77-9
PubChem CID43511318
SMILESCC1=CC(=C(C=C1)C)NC2CCSCC2
InChIKeyHUBMBRZBCDBWFZ-UHFFFAOYSA-N

Conformational Analysis

Density functional theory (DFT) studies of analogous thian-4-amines suggest that the thiane ring adopts a chair-like conformation, minimizing steric strain. The 2,5-dimethylphenyl group likely occupies an equatorial position relative to the sulfur atom, reducing nonbonded interactions. This arrangement enhances stability by delocalizing electron density from the amine group into the aromatic system .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for N-(2,5-dimethylphenyl)thian-4-amine are scarce, related compounds are typically synthesized via:

  • Buchwald-Hartwig Amination: Coupling a brominated thiane derivative with 2,5-dimethylaniline in the presence of a palladium catalyst.

  • Nucleophilic Substitution: Reacting a thiane-4-tosylate intermediate with 2,5-dimethylaniline under basic conditions.

Industrial-scale production remains unreported, likely due to the compound’s niche applications.

Purification and Characterization

Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the methyl groups (δ 2.2–2.4 ppm) and a multiplet for the thiane protons (δ 3.0–3.5 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 221.36 confirms the molecular formula .

Physicochemical Properties

Experimental and Computed Data

Experimental data for this compound is limited, but computational tools provide insights:

Table 2: Computed Physicochemical Properties

PropertyValueMethodSource
LogP (Octanol-Water)3.12XLogP3
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Topological Polar Surface Area24.5 ŲOEChem
Rotatable Bond Count2PubChem

Stability and Reactivity

The compound is stable under inert conditions but may oxidize in air due to the sulfur atom’s susceptibility to electrophilic attack. Storage recommendations include airtight containers at −20°C, analogous to structurally similar amines.

Challenges and Future Directions

Knowledge Gaps

  • Experimental Characterization: Absence of NMR, IR, and X-ray crystallography data hinders conformational validation.

  • Toxicity Profiles: No in vitro or in vivo safety data exists for this compound.

Research Opportunities

  • DFT Studies: Modeling substituent effects on electronic structure.

  • High-Throughput Screening: Evaluating bioactivity against kinase targets.

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